

Chemical properties and stereochemistry of Pleionesin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pleionesin C*

Cat. No.: *B15590639*

[Get Quote](#)

An In-depth Technical Guide to **Pleionesin C**: Chemical Properties and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleionesin C is a recently identified bibenzyl derivative isolated from the tubers of *Pleione yunnanensis*. As a member of a class of compounds known for their diverse biological activities, **Pleionesin C** presents a promising area of study for potential therapeutic applications. This document provides a comprehensive overview of the currently understood chemical properties and stereochemistry of **Pleionesin C**, based on available scientific literature. It aims to serve as a foundational resource for researchers engaged in the study of natural products and the development of novel pharmaceuticals.

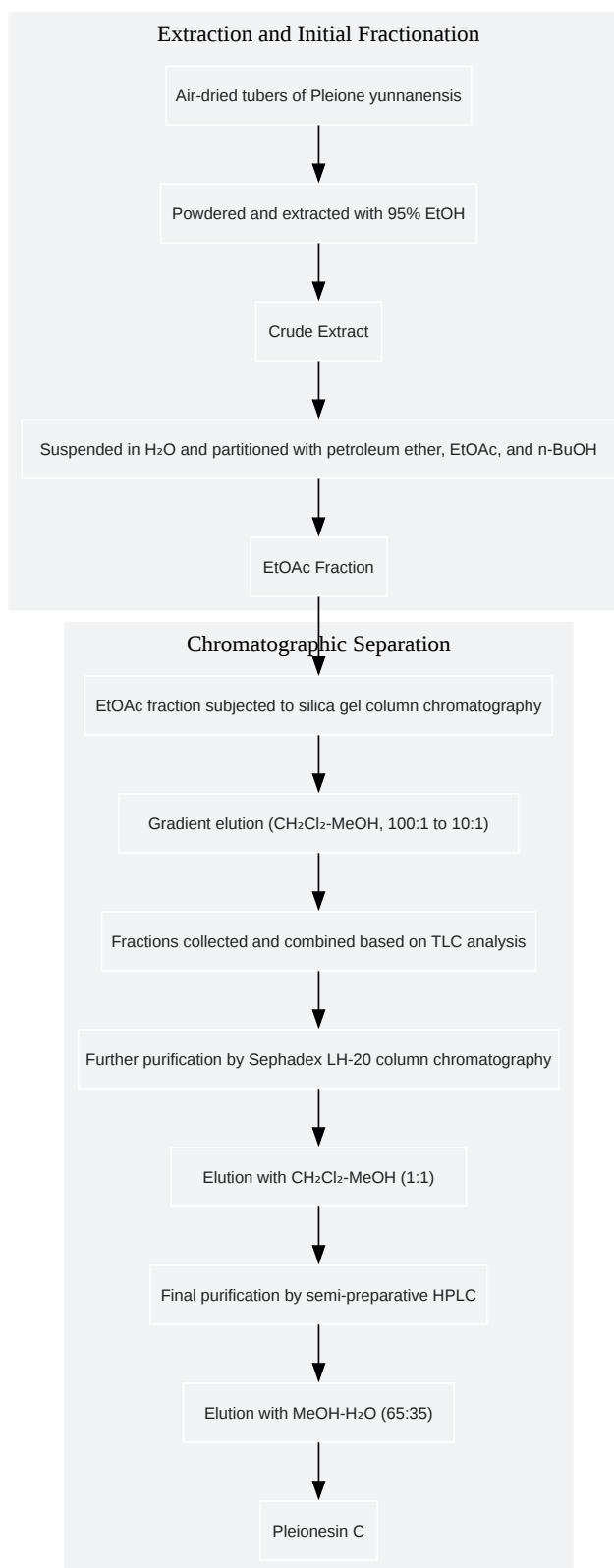
Chemical Properties

The fundamental chemical characteristics of **Pleionesin C** have been determined through various analytical techniques, including spectroscopic analysis and comparison with known related compounds.

Table 1: Physicochemical and Spectroscopic Data for **Pleionesin C**

Property	Value
Molecular Formula	$C_{17}H_{18}O_5$
Molecular Weight	302.32 g/mol
Appearance	White amorphous powder
Optical Rotation	$[\alpha]^{20}_D -25.0$ (c 0.1, MeOH)
UV (MeOH) λ_{max} (log ϵ)	210 (4.50), 280 (3.80) nm
IR (KBr) ν_{max}	3360, 1610, 1510, 1450, 1250, 1150, 830 cm^{-1}
$^1\text{H-NMR}$ (CD ₃ OD, 500 MHz)	See Table 2
$^{13}\text{C-NMR}$ (CD ₃ OD, 125 MHz)	See Table 3
HR-ESI-MS $[\text{M}+\text{H}]^+$	m/z 303.1227 (calcd. for $C_{17}H_{19}O_5$, 303.1232)

Stereochemistry


The stereochemical configuration of **Pleionesin C** has been elucidated through analysis of its spectroscopic data and by chemical methods. A key feature of its structure is the presence of a chiral center, which gives rise to its optical activity. The absolute configuration has been proposed based on circular dichroism (CD) spectroscopy and by comparison with structurally similar known compounds.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of **Pleionesin C**.

Isolation of Pleionesin C

The process for isolating **Pleionesin C** from its natural source involves several chromatographic steps.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Pleionesin C**.

Structural Elucidation

The chemical structure of **Pleionesin C** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
- NMR Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra provided information about the proton and carbon framework. 2D-NMR experiments, including COSY, HSQC, and HMBC, were used to establish the connectivity of the atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl and aromatic rings.
- Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a conjugated system.

Spectroscopic Data

The following tables summarize the NMR data that were crucial for the structural elucidation of **Pleionesin C**.

Table 2: ^1H -NMR Data for **Pleionesin C** (500 MHz, CD_3OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	6.70	d	2.0
5	6.75	d	8.0
6	6.65	dd	8.0, 2.0
7	2.85	m	
8	2.80	m	
2'	6.68	s	
6'	6.68	s	
OMe-3'	3.80	s	
OMe-5'	3.80	s	
OMe-4	3.85	s	

Table 3: ^{13}C -NMR Data for **Pleionesin C** (125 MHz, CD_3OD)

Position	δ C (ppm)
1	132.5
2	115.0
3	148.5
4	147.0
5	116.5
6	121.0
7	38.0
8	35.5
1'	130.0
2'	106.0
3'	159.0
4'	135.0
5'	159.0
6'	106.0
OMe-3'	56.5
OMe-5'	56.5
OMe-4	56.0

Concluding Remarks

The characterization of **Pleionesin C** provides a valuable addition to the growing family of bibenzyl natural products. The detailed chemical and stereochemical information presented here serves as a crucial foundation for future research into its biological activities and potential for therapeutic development. Further studies, including total synthesis and the investigation of its mechanism of action in various biological systems, are warranted to fully explore the potential of this novel compound.

- To cite this document: BenchChem. [Chemical properties and stereochemistry of Pleionesin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15590639#chemical-properties-and-stereochemistry-of-pleionesin-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com